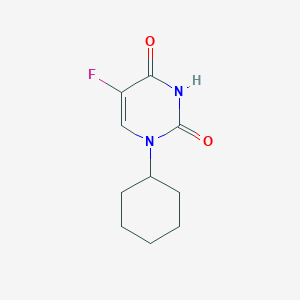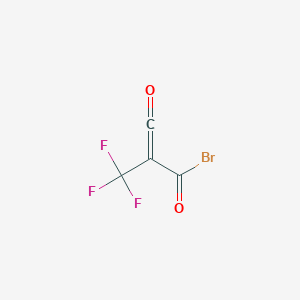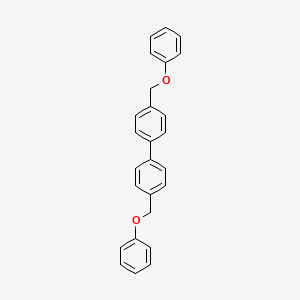
1,1'-Biphenyl, 4,4'-bis(phenoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 4,4’-bis(phenoxymethyl)- is an organic compound with the molecular formula C26H22O2 and a molecular weight of 366.45 g/mol . This compound is characterized by two phenyl groups connected by a single bond, with each phenyl group further substituted by a phenoxymethyl group at the para position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,1’-Biphenyl, 4,4’-bis(phenoxymethyl)- typically involves the reaction of biphenyl with phenoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1,1’-Biphenyl, 4,4’-bis(phenoxymethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the phenoxymethyl groups to hydroxymethyl groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include carboxylic acids, hydroxymethyl derivatives, and substituted biphenyl compounds.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 4,4’-bis(phenoxymethyl)- is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 4,4’-bis(phenoxymethyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenoxymethyl groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The pathways involved may include signal transduction, metabolic processes, and molecular recognition .
Comparación Con Compuestos Similares
1,1’-Biphenyl, 4,4’-bis(phenoxymethyl)- can be compared with similar compounds such as:
4,4’-Bis(chloromethyl)-1,1’-biphenyl: This compound has chloromethyl groups instead of phenoxymethyl groups, making it more reactive in nucleophilic substitution reactions.
4,4’-Di-tert-butylbiphenyl: This compound has tert-butyl groups, which provide steric hindrance and influence its reactivity and solubility.
The uniqueness of 1,1’-Biphenyl, 4,4’-bis(phenoxymethyl)- lies in its phenoxymethyl groups, which offer specific reactivity and interactions with other molecules, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
63405-62-9 |
|---|---|
Fórmula molecular |
C26H22O2 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
1-(phenoxymethyl)-4-[4-(phenoxymethyl)phenyl]benzene |
InChI |
InChI=1S/C26H22O2/c1-3-7-25(8-4-1)27-19-21-11-15-23(16-12-21)24-17-13-22(14-18-24)20-28-26-9-5-2-6-10-26/h1-18H,19-20H2 |
Clave InChI |
XYLMFSTYADTPPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=CC=C(C=C3)COC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


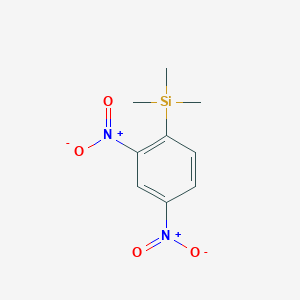
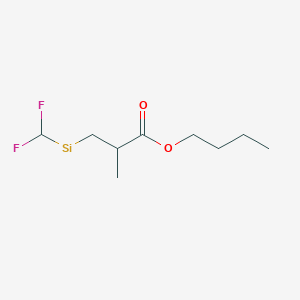
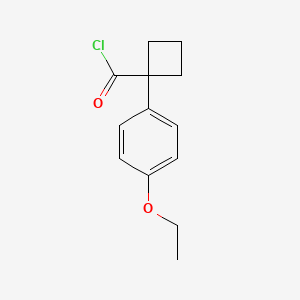


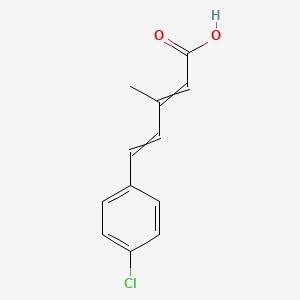

![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)

![N-Ethyl-N'-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B14510120.png)
